![molecular formula C12H10BrNO B1292700 2-((4-Bromobenzyl)oxy)pyridine CAS No. 40775-71-1](/img/structure/B1292700.png)
2-((4-Bromobenzyl)oxy)pyridine
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Synthesis of Anti-Fibrotic Compounds
2-((4-Bromobenzyl)oxy)pyridine: is utilized in the synthesis of novel pyrimidine derivatives that show potential anti-fibrotic activities. These compounds have been evaluated against immortalized rat hepatic stellate cells and have shown promising results in inhibiting collagen expression and hydroxyproline content in vitro, indicating their potential as novel anti-fibrotic drugs .
Chemical Biology: Chromatin/Epigenetics Studies
In chemical biology, this compound is used to explore chromatin and epigenetic modifications. It serves as a precursor for bioactive compounds that can influence gene expression through epigenetic pathways, which is crucial for understanding diseases related to gene regulation .
Protease Inhibition Research
2-((4-Bromobenzyl)oxy)pyridine: is involved in the development of protease inhibitors. Proteases play a vital role in many biological processes, and their inhibition can lead to new treatments for diseases such as cancer and viral infections .
Metabolism Research
This compound is also significant in metabolism research. It can be used to create molecules that interact with metabolic enzymes, aiding in the study of metabolic diseases and the development of therapeutic agents .
MAPK Signaling Pathway Investigation
The compound is instrumental in investigating the MAPK signaling pathway, which is critical in cell proliferation, differentiation, and apoptosis. Understanding this pathway can lead to breakthroughs in cancer therapy .
Tyrosine Kinase Inhibitor Development
As a building block in medicinal chemistry, 2-((4-Bromobenzyl)oxy)pyridine contributes to the development of tyrosine kinase inhibitors, which are a class of drugs that block cancer cell proliferation .
Apoptosis Mechanism Elucidation
Research into apoptosis, or programmed cell death, benefits from this compound as well. It is used to synthesize molecules that can modulate apoptosis, providing insights into mechanisms that can be targeted in diseases where cell death is dysregulated .
Drug Discovery and Development
Lastly, 2-((4-Bromobenzyl)oxy)pyridine plays a role in the broader field of drug discovery and development. Its versatility in synthesizing various bioactive compounds makes it a valuable asset in the search for new therapeutic agents .
properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIGHWZFXQXAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromobenzyl)oxy)pyridine |
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